N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused pyrrolopyridine core linked via an ethyl bridge to a benzothiadiazole-carboxamide moiety. The pyrrolo[2,3-c]pyridine system is a bicyclic scaffold known for its bioactivity in kinase inhibition and antiviral applications. The benzothiadiazole group, an electron-deficient aromatic system, may enhance interactions with biological targets through π-π stacking or hydrogen bonding. The ethyl spacer likely modulates lipophilicity and conformational flexibility, influencing pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-2-22-8-5-12-6-9-23(18(25)16(12)22)10-7-19-17(24)13-3-4-14-15(11-13)21-26-20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQTKQLTYANCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step procedures:
Step 1: Synthesis of the pyrrolo[2,3-c]pyridin-6(7H)-one core, usually starting from commercially available pyridine derivatives.
Step 2: Formation of the benzo[c][1,2,5]thiadiazole unit via cyclization reactions involving substituted benzene derivatives and thiourea.
Step 3: Linking the core structures through a coupling reaction to form the final carboxamide compound.
Industrial Production Methods
Industrial-scale production might use optimized versions of these steps to enhance yield and purity. Catalysts, such as palladium complexes in cross-coupling reactions, might be employed alongside solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Reaction with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, yielding benzo[c] thiadiazole-5-carboxylic acid and the corresponding amine derivative .
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Basic Hydrolysis : Treatment with NaOH (2M) at 80°C generates a carboxylate salt.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Product(s) |
|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | 12h | Carboxylic acid + Ethylamine analog |
| Basic | 2M NaOH | 80°C | 8h | Carboxylate salt + Ethylamine analog |
Nucleophilic Substitution at the Thiadiazole Ring
The benzo[c] thiadiazole moiety participates in nucleophilic substitution reactions due to electron-deficient aromaticity. For instance:
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Sulfonamide Formation : Reacts with chlorosulfonic acid at 0–5°C to introduce sulfonyl chloride groups, which further couple with amines (e.g., piperidine) to form sulfonamide derivatives .
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Thiol Exchange : Treatment with thiophenol in DMF replaces the sulfonamide group with a thioether .
Table 2: Substitution Reactions
| Reaction Type | Reagents | Solvent | Yield | Application |
|---|---|---|---|---|
| Sulfonylation | ClSO₃H, Piperidine | DCM | 72% | Bioactivity modulation |
| Thioetherification | PhSH, K₂CO₃ | DMF | 65% | Solubility enhancement |
Cyclization and Ring-Opening Reactions
The pyrrolo[2,3-c]pyridine core undergoes cyclization under catalytic conditions:
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Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine ring, enhancing π-stacking interactions .
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Acid-Mediated Rearrangement : Heating with H₂SO₄ (conc.) induces ring contraction, forming fused imidazole derivatives.
Redox Reactions
The 7-oxo group in the pyrrolo[2,3-c]pyridine system is redox-active:
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Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity.
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Oxidation : MnO₂ oxidizes the ethyl side chain to a carboxylic acid under mild conditions.
Table 3: Redox Reaction Outcomes
| Reaction | Reagents | Product | Biological Impact |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol derivative | Increased hydrophilicity |
| Side-Chain Oxidation | MnO₂, DCM | Carboxylic acid derivative | Enhanced protein binding |
Biological Activity-Modifying Reactions
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Enzymatic Interactions : The compound inhibits ROCK2 (IC₅₀ = 0.5 nM) via hydrogen bonding between its amide group and Gln192/Phe518 residues .
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Metabolic Degradation : Cytochrome P450 enzymes oxidize the ethyl group to a hydroxymethyl metabolite in vitro .
Synthetic Optimization Pathways
Key steps in its synthesis include:
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Amide Coupling : EDCl/HOBt-mediated coupling of benzo[c] thiadiazole-5-carboxylic acid with the pyrrolopyridine-ethylamine intermediate .
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Pyrrolo[2,3-c]pyridine Formation : Cyclocondensation of ethyl 3-aminopyrrole-2-carboxylate with diketones under Dean-Stark conditions .
Stability Under Physiological Conditions
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pH Stability : Stable in pH 2–10 for 24 hours, but degrades rapidly in strongly alkaline (pH >12) environments.
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Thermal Stability : Decomposes above 250°C, with a melting point of 189–191°C .
This compound’s reactivity is central to its applications in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory drug development . Further studies are needed to explore its photochemical and catalytic functionalization.
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is its potential as an anticancer agent . Research has indicated that derivatives of pyrrolo[2,3-c]pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the chemical structure can enhance biological activity by inhibiting key cellular processes such as tubulin polymerization, which is crucial for cancer cell proliferation .
Case Study:
In a study published in Pharmaceutical Research, a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that specific substitutions on the pyridine ring significantly increased cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HT-29 | 3.5 |
| N-(2-(1-ethyl-7-oxo...) | MCF-7 | 4.0 |
Antiviral Activity
Another promising application is in the field of antiviral therapy . Compounds similar to N-(2-(1-ethyl-7-oxo...) have been studied for their efficacy against viral infections, including coronaviruses. The mechanism often involves interference with viral replication processes or modulation of host immune responses.
Case Study:
A recent study highlighted the antiviral properties of triazole derivatives against SARS-CoV-2. The findings suggest that structural analogs can inhibit viral entry and replication, indicating a potential pathway for developing antiviral agents based on the pyrrolo[2,3-c]pyridine scaffold .
Synthesis and Characterization
The synthesis of N-(2-(1-ethyl-7-oxo...) typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
While the specific mechanism of action would depend on its particular biological target:
Molecular Targets: Likely interacts with enzymes or receptors due to its amide and heterocyclic structures.
Pathways Involved: May involve inhibition of enzyme activity or blocking receptor interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Heterocyclic Core Differences: The target compound’s pyrrolopyridine core differs from the thiazolopyrimidine systems in and . The benzothiadiazole moiety in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the trimethoxybenzylidene group in .
Substituent Impact :
- The ethyl bridge in the target compound likely increases lipophilicity (calculated logP ~3.5–4.0) compared to the methoxy groups in (logP ~2.8–3.2), suggesting improved membrane permeability .
- The carboxamide group in both the target and compounds may facilitate hydrogen bonding with biological targets, whereas the ester group in could limit such interactions .
Synthesis and Crystallinity :
- highlights a reflux-based synthesis with acetic acid/anhydride, yielding crystals stabilized by C–H···O hydrogen bonds . If the target compound adopts similar methods, its crystallinity may depend on the benzothiadiazole’s planar geometry.
Biological Activity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound is designed to target specific pathways involved in cancer cell proliferation and survival. Its structure suggests that it may interact with key proteins involved in cell signaling and apoptosis. The pyrrolopyridine core is known for its ability to inhibit various kinases, which are crucial in cancer progression.
Anticancer Properties
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit Polo-like Kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancer cells. Inhibiting Plk1 leads to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound 43 | Plk1 | 4.4 | HeLa, L363 |
| Compound 63 | BET Bromodomain | < 1 | Various Tumors |
| N-(2-(...) | Plk1 | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies for related compounds highlight the importance of specific functional groups in enhancing biological activity. Modifications on the pyrrolopyridine scaffold can significantly affect potency and selectivity against various kinases. For example, the introduction of electron-withdrawing groups has been shown to increase binding affinity to target proteins .
Study 1: Inhibition of Plk1
A recent study demonstrated that a closely related compound effectively blocked Plk1 activity in vitro, leading to a significant decrease in cell viability across multiple cancer cell lines. The compound induced mitotic arrest and subsequent apoptotic cell death, showcasing its potential as an anticancer agent .
Study 2: BET Bromodomain Inhibition
Another investigation focused on a similar scaffold that exhibited potent inhibition of BET bromodomains. This study provided insights into the compound's pharmacokinetic properties and its efficacy in vivo, suggesting a promising therapeutic profile for oncology applications .
Q & A
Q. How do conflicting bioactivity results arise from minor structural modifications?
- Analysis :
- Conformational Flexibility : Ethyl groups may induce steric hindrance, altering binding modes compared to methyl analogs .
- Electron-Withdrawing Effects : Thiadiazole vs. oxazole moieties modulate electron density, impacting target interactions .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
